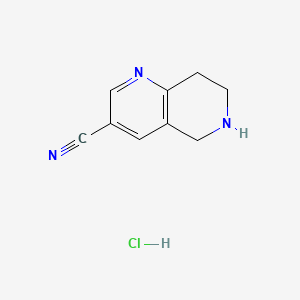
5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carbonitrile hydrochloride is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable nitrile with a cyclic amine in the presence of a catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
- Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride
Uniqueness
5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carbonitrile hydrochloride is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carbonitrile hydrochloride (CAS No. 2901082-00-4) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C9H10ClN3
- Molecular Weight : 195.65 g/mol
- Physical State : Solid
- Storage Conditions : Inert atmosphere at 2-8°C
Synthesis Methods
The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives typically involves cyclization reactions that can be catalyzed by various metal complexes. For instance, the compound has been synthesized through cobalt-catalyzed [2 + 2 + 2] cyclizations leading to a library of derivatives with varying substituents .
Antimicrobial Properties
Recent studies indicate that compounds related to 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds exhibit significant antimicrobial activity. For example, derivatives have been tested against Mycobacterium tuberculosis and showed promising results in inhibiting bacterial growth . The specific activity of this compound against various pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent.
Neuroprotective Effects
Preliminary investigations into the neuroprotective effects of naphthyridine derivatives indicate that they may play a role in mitigating neurodegenerative conditions. Compounds with similar frameworks have demonstrated inhibition of monoamine oxidases (MAO A and B), which are implicated in neurodegeneration . This positions this compound as a candidate for further exploration in neuropharmacology.
Case Studies and Research Findings
Future Directions
The biological activity of this compound presents numerous avenues for future research:
- Optimization of Structure : Further modifications could enhance its biological activity and reduce toxicity.
- In Vivo Studies : More comprehensive animal studies are necessary to establish effective dosages and evaluate side effects.
- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its effects will be crucial for its development as a therapeutic agent.
Properties
Molecular Formula |
C9H10ClN3 |
|---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C9H9N3.ClH/c10-4-7-3-8-6-11-2-1-9(8)12-5-7;/h3,5,11H,1-2,6H2;1H |
InChI Key |
IHNYNLBKUJOASM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















